molecular formula C8H10N2OS B1270842 2-Amino-5-methyl-4,5,6-trihydrobenzothiazol-7-one CAS No. 375825-03-9

2-Amino-5-methyl-4,5,6-trihydrobenzothiazol-7-one

Cat. No.: B1270842
CAS No.: 375825-03-9
M. Wt: 182.25 g/mol
InChI Key: FEDDTBSIZZDZOO-UHFFFAOYSA-N
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Scientific Research Applications

2-Amino-5-methyl-4,5,6-trihydrobenzothiazol-7-one has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Employed in studies involving enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

Target of Action

The primary targets of the compound “2-Amino-5-methyl-4,5,6-trihydrobenzothiazol-7-one” are currently unknown. This compound is used in proteomics research , which suggests that it may interact with proteins or enzymes in the body.

Mode of Action

Given its use in proteomics research , it may interact with proteins or enzymes, altering their function or activity

Biochemical Pathways

The biochemical pathways affected by “this compound” are currently unknown. As a compound used in proteomics research , it could potentially affect a wide range of pathways depending on the proteins or enzymes it interacts with. More research is needed to identify these pathways and their downstream effects.

Result of Action

As a compound used in proteomics research , it may have diverse effects depending on the proteins or enzymes it interacts with

Biochemical Analysis

Biochemical Properties

2-Amino-5-methyl-4,5,6-trihydrobenzothiazol-7-one plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The nature of these interactions can include binding to active sites of enzymes, altering protein conformation, or participating in redox reactions. For instance, it may interact with enzymes involved in sulfur metabolism due to its thiazole ring structure .

Cellular Effects

This compound affects various types of cells and cellular processes. It can influence cell function by modulating cell signaling pathways, altering gene expression, and impacting cellular metabolism. For example, it may affect the expression of genes involved in oxidative stress response or apoptosis .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites or allosteric sites. Additionally, it may cause changes in gene expression by interacting with transcription factors or other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions but may degrade under others, leading to changes in its biochemical activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as enhancing cellular function or protecting against oxidative stress. At higher doses, it may cause toxic or adverse effects, including cellular damage or apoptosis .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism. These interactions can affect metabolic flux and alter metabolite levels within cells. For example, it may be metabolized by enzymes involved in sulfur metabolism, leading to the production of reactive sulfur species .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters or binding proteins. These interactions influence its localization and accumulation in different cellular compartments. For instance, it may be transported into mitochondria or other organelles where it exerts its biochemical effects .

Subcellular Localization

The subcellular localization of this compound affects its activity and function. Targeting signals or post-translational modifications may direct it to specific compartments or organelles, such as the nucleus, mitochondria, or endoplasmic reticulum. These localizations can influence its interactions with other biomolecules and its overall biochemical activity .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-5-methyl-4,5,6-trihydrobenzothiazol-7-one typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of 2-amino-5-methylthiobenzamide with a suitable reagent to form the desired benzothiazolone ring .

Chemical Reactions Analysis

Types of Reactions: 2-Amino-5-methyl-4,5,6-trihydrobenzothiazol-7-one can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce various substituted benzothiazolones .

Comparison with Similar Compounds

  • 2-Amino-5-methylbenzothiazole
  • 2-Amino-4,5,6,7-tetrahydrobenzothiazole
  • 2-Amino-5-methylthiazole

Comparison: 2-Amino-5-methyl-4,5,6-trihydrobenzothiazol-7-one is unique due to its specific structure, which includes a trihydrobenzothiazolone ring. This structure imparts distinct chemical and biological properties compared to similar compounds. For example, the presence of the trihydrobenzothiazolone ring may enhance its stability and reactivity in certain chemical reactions .

Properties

IUPAC Name

2-amino-5-methyl-5,6-dihydro-4H-1,3-benzothiazol-7-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2OS/c1-4-2-5-7(6(11)3-4)12-8(9)10-5/h4H,2-3H2,1H3,(H2,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEDDTBSIZZDZOO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2=C(C(=O)C1)SC(=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00373403
Record name 2-amino-5-methyl-5,6-dihydro-1,3-benzothiazol-7(4h)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00373403
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

375825-03-9
Record name 2-amino-5-methyl-5,6-dihydro-1,3-benzothiazol-7(4h)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00373403
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution of 24 in acetic acid (540 mL) was added sodium acetate (44.3 g, 540 mmol) and thiourea (28.8 g, 378 mmol). The reaction mixture was stirred with a mechanical stirrer at 100° C. for 3 h. The reaction mixture was partially concentrated in vacuo. EtOAc was added (500 mL). The mixture was made basic with 1 M NaOH, and the layers were separated. The aqueous layer was extracted with EtOAc (2×300 mL). The combined organic layers were dried, filtered, and concentrated in vacuo to give 49.3 g of 25, which was taken on without further purification. LCMS-ESI+: calc'd for C8H1N2OS: 183.1 (M+H+); Found: 183.1 (M+H+).
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
44.3 g
Type
reactant
Reaction Step One
Quantity
28.8 g
Type
reactant
Reaction Step One
Quantity
540 mL
Type
solvent
Reaction Step One
Name

Synthesis routes and methods II

Procedure details

5-Methyl-cyclohexane-1,3-dione (70.0 g, 0.555 mol) and NaOAc (68.3 g, 0.832 mol) are suspended in AcOH (700 mL) and Br2 (88.7 g, 0.555 mol) is added drop-wise while maintaining the reaction temperature between 15 and 20° C. After complete addition, the reaction is stirred at RT overnight. Thiourea (42.2 g, 0.555 mol) is added in portions and the reaction mixture is heated to 100° C. for 1 h. After cooling to RT, the AcOH is removed in vacuo. The resulting crude product is diluted with water (1 L), adjusted to pH=7 with NaHCO3 solution (3 M) and the resulting mixture is extracted with EtOAc (3×1 L). The organic phase is washed with brine and dried over anhydrous Na2SO4. The solvent is evaporated in vacuo and the residue is recrystallized from hexane to give 2-amino-5-methyl-5,6-dihydro-4H-benzothiazol-7-one (87.2 g, 86% yield).
Quantity
70 g
Type
reactant
Reaction Step One
Name
Quantity
68.3 g
Type
reactant
Reaction Step Two
Name
Quantity
88.7 g
Type
reactant
Reaction Step Three
Quantity
42.2 g
Type
reactant
Reaction Step Four
Name
Quantity
700 mL
Type
solvent
Reaction Step Five

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